molecular formula C36H40O4 B12692267 Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) CAS No. 83968-50-7

Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate)

Cat. No.: B12692267
CAS No.: 83968-50-7
M. Wt: 536.7 g/mol
InChI Key: ZLBOKSWOGVJAJO-ZYLXULMKSA-N
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Description

Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate): is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is known for its potent estrogenic activity and is used in various therapeutic applications, particularly in hormone replacement therapy and certain cancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) typically involves the esterification of estradiol with benzenepropionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) is used as a model compound to study estrogenic activity and its interactions with various receptors. It is also employed in the synthesis of other estrogenic derivatives .

Biology: In biological research, this compound is used to investigate the role of estrogens in cellular processes, such as cell proliferation, differentiation, and apoptosis. It serves as a tool to study estrogen receptor signaling pathways .

Medicine: Medically, Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) is used in hormone replacement therapy for menopausal women and in the treatment of certain hormone-sensitive cancers, such as breast cancer .

Industry: In the industrial sector, this compound is used in the formulation of pharmaceuticals and as a reference standard in quality control laboratories .

Mechanism of Action

Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, the compound activates the ERs, leading to the transcription of estrogen-responsive genes. This activation results in various physiological effects, such as the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Properties

CAS No.

83968-50-7

Molecular Formula

C36H40O4

Molecular Weight

536.7 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-(3-phenylpropanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate

InChI

InChI=1S/C36H40O4/c1-36-23-22-30-29-17-15-28(39-34(37)20-12-25-8-4-2-5-9-25)24-27(29)14-16-31(30)32(36)18-19-33(36)40-35(38)21-13-26-10-6-3-7-11-26/h2-11,15,17,24,30-33H,12-14,16,18-23H2,1H3/t30-,31-,32+,33+,36+/m1/s1

InChI Key

ZLBOKSWOGVJAJO-ZYLXULMKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)CCC6=CC=CC=C6

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)CCC6=CC=CC=C6

Origin of Product

United States

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